(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile
Overview
Description
BAY 85-8501 is a new, highly potent and selective neutrophil elastase inhibitor (IC50 for HNE = 0.065 nM, LipE = 7.2). BAY 85-8501 has shown in vivo efficacy in various preclinical animal models. BAY 85-8501 is currently being tested in clinical studies for the treatment of pulmonary diseases.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Reactions with 2-methylthiopyrimidines : This compound is used in the synthesis of new fused pyrimidines, demonstrating its potential in creating diverse chemical structures (El-Reedy et al., 1989).
- Synthesis of Trifluoromethylated Analogues : The compound aids in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, showcasing its role in developing novel molecular structures (Sukach et al., 2015).
- Reactivity with Various Agents : It exhibits specific reactivity with different agents, forming complex compounds like aminopyrimidines and pyrimidin-5-carbonitriles, highlighting its versatility in chemical reactions (Salfrán et al., 2004).
Potential in Drug Development
- Structural Characterization for Drug Inhibition : Structural characterization of this compound's derivatives has been explored for potential inhibition of human enzymes like dihydrofolate reductase, indicating its possible role in drug discovery (Al-Wahaibi et al., 2021).
- Anti-Breast Cancer Activity : Some derivatives of this compound have been synthesized and evaluated for their anti-breast cancer activity, suggesting its utility in cancer treatment research (Ghorab et al., 2014).
Role in Antimicrobial Research
- Antimicrobial Activity of Derivatives : Derivatives of this compound have shown promising results in antimicrobial activity studies, opening avenues for its application in developing new antimicrobial agents (Angulwar et al., 2019).
properties
IUPAC Name |
(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWYFPMASPAMM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinecarbonitrile, 4-(4-cyano-2-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydro-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-, (4S)- | |
CAS RN |
1161921-82-9 | |
Record name | BAY-85-8501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161921829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-85-8501 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DE68P1CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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